Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate
Description
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl N-(5-carbamimidoyl-2-methylphenyl)carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-8-5-6-9(11(14)15)7-10(8)16-12(17)18-13(2,3)4/h5-7H,1-4H3,(H3,14,15)(H,16,17) |
InChI Key |
YMQYBUASGHIQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbamate Protection of Amino-Substituted Phenyl Precursors
A common initial step is the protection of the amino group on the phenyl ring as a tert-butyl carbamate to prevent undesired side reactions during subsequent transformations.
- Typical Procedure:
- Starting with 5-amino-2-methylphenyl derivatives, the amino group is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) to afford tert-butyl (5-amino-2-methylphenyl)carbamate.
- Reaction solvents: dichloromethane or tetrahydrofuran (THF).
- Reaction conditions: room temperature to mild heating (20–40 °C).
- Purification: aqueous workup followed by recrystallization or column chromatography.
This step ensures selective protection and sets the stage for subsequent functional group transformations.
Introduction of the Carbamimidoyl (Amidino) Group
The key transformation to form the carbamimidoyl group on the aromatic ring involves converting a nitrile or related precursor into the amidine.
-
- Starting from tert-butyl (5-cyano-2-methylphenyl)carbamate, the nitrile group undergoes reaction with ammonia or amines under acidic or basic conditions to form the amidine.
- A common method involves Pinner reaction conditions or treatment with hydroxylamine followed by reduction.
- Alternatively, direct amidination can be achieved using reagents like amidine hydrochlorides or via guanidine derivatives.
-
- Solvents: ethanol, methanol, or other polar protic solvents.
- Temperature: reflux or elevated temperatures (60–100 °C).
- Time: several hours to overnight depending on reagent and substrate.
-
- Crystallization from appropriate solvents.
- Chromatographic purification if necessary.
Representative Example from Literature
Although direct literature on tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate is limited, related synthetic protocols for tert-butyl carbamate derivatives with substituted benzamido or amidino groups provide insight.
A study on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives describes the condensation of tert-butyl 2-aminophenylcarbamate with substituted carboxylic acids using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) to obtain amide derivatives in excellent yields (up to 90%).
Although this example focuses on amide rather than amidine formation, it demonstrates the utility of carbamate protection and coupling chemistry in preparing related derivatives.
Industrial Scale Preparation Insights
A patent (CN105461690A) describes preparation methods for high-purity tert-butyl carbamate derivatives involving:
- Dissolving tert-butyl carbamate-protected intermediates in anhydrous organic solvents such as tetrahydrofuran or methyl tetrahydrofuran.
- Use of sodium hydride as a base under nitrogen atmosphere and low temperatures (-10 to 5 °C) to generate reactive intermediates.
- Dropwise addition of sulfonyl chloride derivatives under cryogenic conditions followed by stirring and filtration.
- Purification involving pH adjustment to weak acidity, crystallization, and washing with isopropyl ether and n-heptane mixtures to obtain high-purity products suitable for scale-up.
Though this patent focuses on sulfonylated pyrrole derivatives, the methodology of carbamate protection, base-mediated reactions, and careful purification is applicable to tert-butyl carbamate derivatives including amidines.
Data Tables Summarizing Key Preparation Parameters
Analytical and Purity Considerations
- High-purity tert-butyl carbamate derivatives are obtained by careful control of reaction temperature, stoichiometry, and purification steps.
- Analytical techniques such as TLC, HPLC, NMR spectroscopy, and mass spectrometry are employed to confirm structure and purity.
- Crystallization under controlled pH and solvent conditions enhances product isolation and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
- Substituents : Pyrimidine core with fluoro, hydroxy, and methyl groups.
- Functional Impact : The pyrimidine heterocycle enables hydrogen bonding and π-π stacking, while the fluorine atom enhances electronegativity and metabolic stability. The hydroxy group increases polarity but may reduce hydrolytic stability compared to the target compound .
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () Substituents: Cyclohexyl ring with amino and methoxy groups. Functional Impact: The cyclohexyl group introduces conformational rigidity and lipophilicity. The amino group provides nucleophilicity, and the methoxy substituent contributes to moderate solubility in polar solvents .
Target Compound: Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate Substituents: Phenyl ring with carbamimidoyl (guanidine) and methyl groups. Functional Impact: The carbamimidoyl group imparts strong basicity and polarity, enhancing interactions with acidic biological targets.
Physicochemical Properties
Notes:
- The target compound’s carbamimidoyl group significantly increases polarity, reducing membrane permeability compared to the cyclohexyl derivative.
- The pyrimidine derivative’s hydroxy group improves aqueous solubility but may necessitate protective handling to prevent degradation .
Stability and Reactivity
Key Findings :
- The pyrimidine derivative’s hydroxy group necessitates storage in anhydrous conditions to avoid hydrolysis, whereas the target compound’s Boc group requires acidic conditions for cleavage .
- The cyclohexyl derivative’s stability under inert conditions makes it suitable for long-term storage .
Implications :
Biological Activity
Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on anti-inflammatory effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the condensation of tert-butyl carbamate with substituted phenyl compounds under specific conditions to yield high-purity products. The methods used for synthesis often include coupling reagents like EDCI and HOBt, ensuring effective formation of the carbamate linkage .
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, in a study involving carrageenan-induced rat paw edema, several compounds showed inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug indomethacin .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Inhibition Percentage (%) | Standard Drug Comparison |
|---|---|---|
| 4a | 54.239 | Indomethacin |
| 4i | 50.000 | Indomethacin |
| 4j | 39.021 | Indomethacin |
These results indicate that the presence of specific substituents on the phenyl ring can enhance the anti-inflammatory activity, suggesting a structure-activity relationship that warrants further investigation.
The mechanism by which this compound exerts its biological effects is primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In silico docking studies have shown favorable binding interactions with these enzymes, which are critical in the inflammatory pathway . The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation and associated pain.
Case Studies
A notable case study highlighted the efficacy of tert-butyl carbamate derivatives in modulating immune responses. In vitro studies indicated that these compounds could affect T-cell proliferation and cytokine production, which are essential for immune function . This immunomodulatory effect suggests potential applications in treating autoimmune diseases or conditions characterized by chronic inflammation.
Table 2: Immunomodulatory Effects
| Study Focus | Observed Effect |
|---|---|
| T-cell Proliferation | Increased with certain carbamate derivatives |
| Cytokine Production | Altered levels of IL-2 and TNF-alpha |
Q & A
Q. What are the established synthetic protocols for preparing tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate, and what critical parameters influence reaction efficiency?
Methodological Answer: The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key steps include:
- Dissolving the aromatic amine (5-carbamimidoyl-2-methylphenylamine) in anhydrous DMF or THF.
- Adding Boc₂O (1.1–1.5 equiv) with a base like DMAP or triethylamine to activate the amine.
- Maintaining temperatures between 0–25°C to minimize side reactions (e.g., overprotection or hydrolysis).
Critical parameters: - Stoichiometry : Excess Boc₂O risks di-Boc byproducts.
- Moisture control : Anhydrous conditions prevent Boc group hydrolysis.
- Base selection : Weak bases (e.g., NaHCO₃) reduce carbamimidoyl group degradation .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Combine spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.3 ppm for C(CH₃)₃), carbamate carbonyl (δ ~155–160 ppm), and aromatic protons (δ 6.5–8.0 ppm). Compare with analogous compounds (e.g., tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate) .
- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies mitigate side reactions during the carbamoylation of 5-carbamimidoyl-2-methylphenylamine?
Methodological Answer: The carbamimidoyl (guanidine) group is prone to hydrolysis or undesired reactivity. Mitigation strategies:
- Protecting group chemistry : Temporarily protect the guanidine with acid-labile groups (e.g., trifluoroacetyl) before Boc introduction .
- Low-temperature reactions : Perform at 0–5°C to slow competing reactions.
- pH control : Use buffered conditions (pH 7–8) to stabilize the guanidine moiety.
- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:
- Crystal growth : Use slow evaporation of a saturated solution in ethyl acetate/hexane.
- Data collection : Employ a synchrotron or Mo-Kα source for high-resolution data.
- Refinement : Use SHELXL for small-molecule refinement. Key metrics:
Q. How does the methyl substituent at the 2-position influence reactivity in subsequent transformations?
Methodological Answer: The 2-methyl group induces steric and electronic effects:
- Steric hindrance : Limits electrophilic substitution at the adjacent position (e.g., bromination).
- Electronic effects : Electron-donating methyl stabilizes intermediates in SNAr reactions.
- Directing effects : Guides regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) by deactivating specific sites. Compare with trifluoromethyl-substituted analogs .
Q. What analytical techniques effectively assess purity in the presence of byproducts?
Methodological Answer:
Q. How can kinetic vs. thermodynamic control optimize regioselectivity in reactions involving the carbamimidoyl group?
Methodological Answer:
- Kinetic control : Fast reactions at low temperatures favor less stable, sterically accessible products (e.g., alkylation at less hindered sites).
- Thermodynamic control : Prolonged heating promotes rearrangement to more stable products (e.g., intramolecular cyclization).
Example: Selective guanidine acylation using excess acyl chloride at -20°C .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (refer to SDS for analogs) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
